

Physical and chemical properties of D-Gluco-2-heptulose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Gluco-2-heptulose*

Cat. No.: *B1606216*

[Get Quote](#)

An In-Depth Technical Guide to D-Gluco-2-heptulose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Gluco-2-heptulose is a ketoheptose, a monosaccharide containing seven carbon atoms and a ketone functional group. As a member of the heptose family, it is considered a rare sugar, with its counterparts like sedoheptulose and mannoheptulose being more extensively studied. [1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of **D-Gluco-2-heptulose**, drawing on available data and established principles of carbohydrate chemistry. It also outlines representative experimental protocols and discusses its potential, though currently under-investigated, biological significance for researchers in drug development and metabolic studies.

General Information and Identifiers

Precise identification is critical for research and regulatory purposes. The following table summarizes the key identifiers for **D-Gluco-2-heptulose**.

Identifier	Value	Reference
IUPAC Name	(3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one	[3]
CAS Number	5349-37-1	[3]
Molecular Formula	C ₇ H ₁₄ O ₇	[3]
Molecular Weight	210.18 g/mol	[3]
InChI	InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6+,7+/m1/s1	[3]
InChIKey	HSNZZMHEPUFJNZ-UMWONPOSSA-N	[3]
Canonical SMILES	C(--INVALID-LINK--CO)O)O)O">C@HO)O	[3]
Synonyms	D-glucoheptulose	[3]

Physical and Chemical Properties

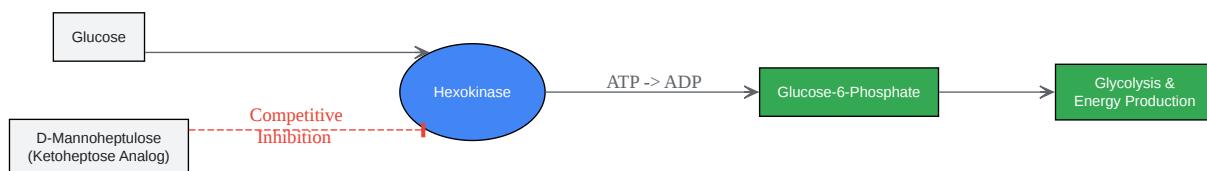
The physicochemical properties of **D-Gluco-2-heptulose** are fundamental to its handling, analysis, and application in experimental settings. While some properties are experimentally determined, others are predicted based on its structure.

Quantitative Physical Data

Property	Value	Notes	Reference
Melting Point	144 °C	Experimental	
Boiling Point	628.0 ± 55.0 °C	Predicted	
Density	1.645 ± 0.06 g/cm³	Predicted	
pKa	11.86 ± 0.20	Predicted	
XLogP3	-3.9	Predicted hydrophilicity	[3]

Description of Physical Properties

- Appearance: While specific data for **D-Gluco-2-heptulose** is not widely published, analogous monosaccharides like D-glucose are typically white, crystalline solids.[4]
- Solubility: Specific solubility data for **D-Gluco-2-heptulose** is not readily available. However, given its polyhydroxylated structure and similarity to other soluble sugars like D-glucose and D-altro-2-heptulose, it is expected to be highly soluble in water and poorly soluble in nonpolar organic solvents.
- Optical Rotation: Optical rotation is a key characteristic of chiral molecules like carbohydrates.[5][6] It is defined as the angle to which a plane of polarized light is rotated upon passing through a sample.[7] A specific value for **D-Gluco-2-heptulose** is not available in the cited literature, highlighting an area for further experimental characterization.


Biological Activity and Metabolic Role

The biological role of **D-Gluco-2-heptulose** is not well-defined in current literature. However, the functions of related ketoheptoses, particularly D-mannoheptulose, provide a valuable framework for understanding how a seven-carbon sugar can influence cellular metabolism.

D-mannoheptulose, found naturally in avocados, is a well-documented inhibitor of the enzyme hexokinase. Hexokinase catalyzes the first committed step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate. By competitively inhibiting this enzyme, D-mannoheptulose effectively blocks glucose metabolism, which in turn impacts insulin secretion from pancreatic

beta-cells.[8][9] This mechanism is of significant interest to researchers studying diabetes and metabolic regulation.

While it is unknown if **D-Gluco-2-heptulose** shares this inhibitory activity, its structural similarity makes this a plausible area for investigation. The diagram below illustrates the established mechanism of hexokinase inhibition by D-mannoheptulose, which serves as a model for the potential metabolic impact of a ketoheptose.

[Click to download full resolution via product page](#)

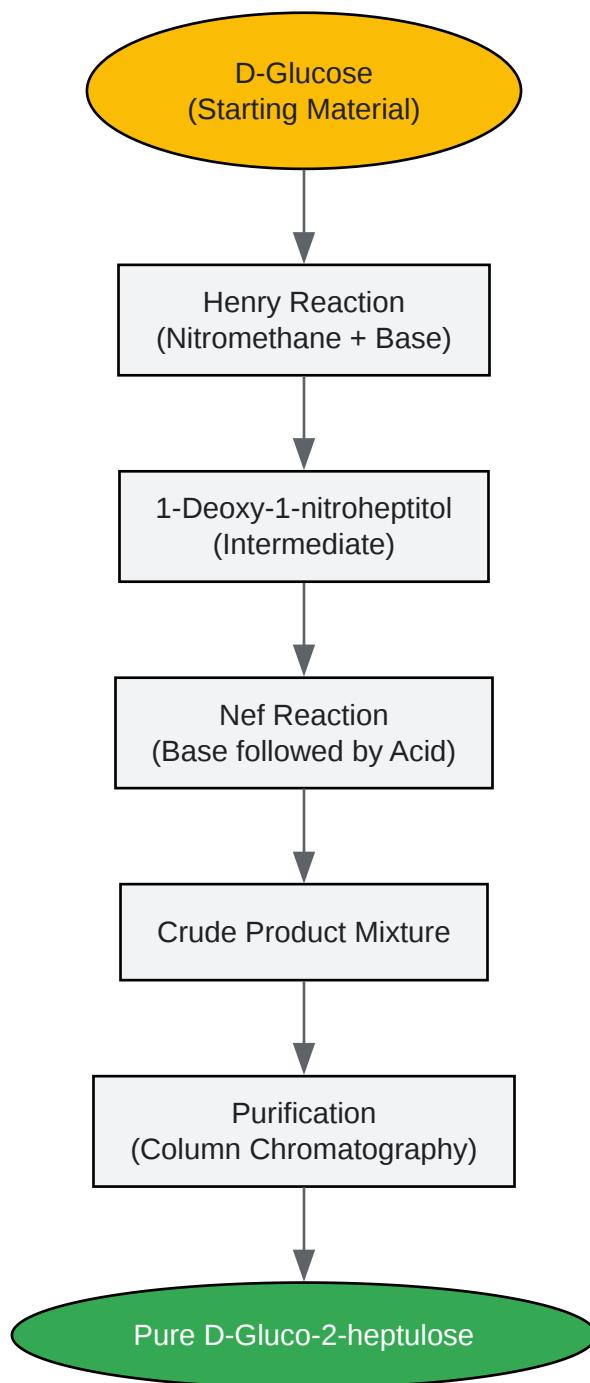
Mechanism of Hexokinase Inhibition by D-Mannoheptulose.

Experimental Protocols

Detailed, validated protocols for the synthesis and analysis of **D-Gluco-2-heptulose** are scarce. The following sections provide representative methodologies based on established chemical and analytical techniques for similar carbohydrates.

Protocol 1: Representative Synthesis via Chain Elongation

The synthesis of a ketoheptose from an aldohexose can be achieved through a C-1 chain extension, such as the Henry reaction (nitroaldol reaction), followed by a Nef reaction.[1] This procedure outlines a plausible, though not experimentally verified, route from D-glucose.


Principle: D-glucose is reacted with nitromethane to form a nitroheptitol intermediate.

Subsequent conversion of the nitronate salt into a ketone via the Nef reaction yields the target **D-Gluco-2-heptulose**.

Methodology:

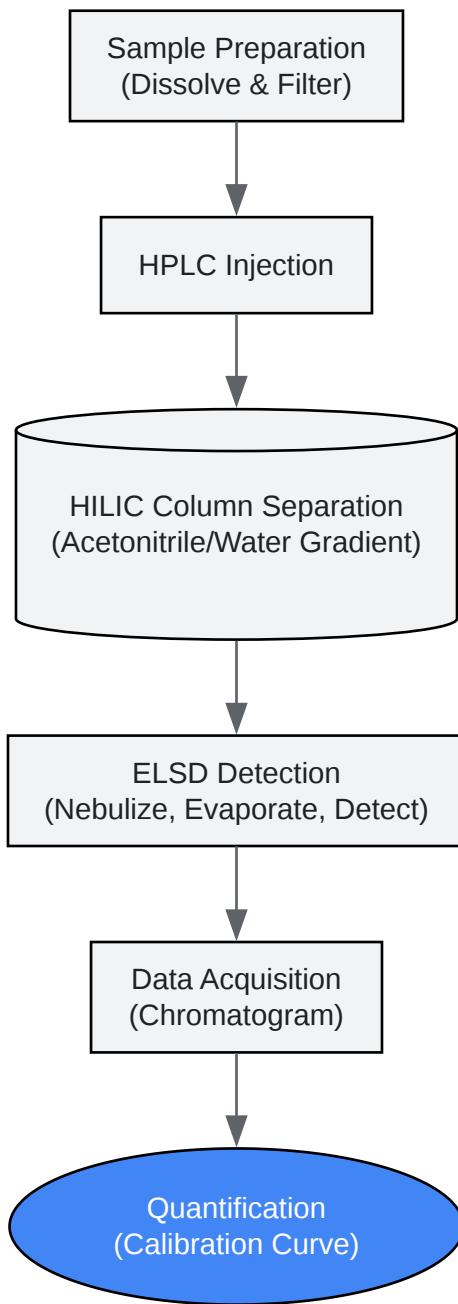
- Step 1: Henry Reaction (Nitromethane Addition)
 - Dissolve D-glucose (1 equivalent) in an aqueous or alcoholic solvent.
 - Add nitromethane (1.5 equivalents) to the solution.
 - Slowly add a base, such as sodium methoxide or a suitable amine catalyst, while maintaining the temperature at or below room temperature to initiate the condensation.
 - Allow the reaction to proceed for 24-48 hours, monitoring the consumption of D-glucose by Thin Layer Chromatography (TLC).
 - Neutralize the reaction mixture with an acid resin or dilute acid to yield the 1-deoxy-1-nitroheptitol intermediates.
- Step 2: Nef Reaction
 - Isolate the nitroheptitol mixture from the previous step.
 - Dissolve the intermediate in a suitable solvent (e.g., methanol).
 - Add a base (e.g., sodium methoxide) to form the nitronate salt.
 - Slowly add the nitronate solution to a cold, stirred solution of strong acid (e.g., sulfuric acid).
 - Maintain the reaction at low temperature (0-5 °C) for several hours.
 - Carefully neutralize the mixture with a base (e.g., barium carbonate or calcium carbonate) to precipitate the sulfate salts.
 - Filter the mixture and concentrate the filtrate under reduced pressure.
- Step 3: Purification
 - The resulting crude syrup, containing a mixture of **D-Gluco-2-heptulose** and its epimers, can be purified using column chromatography on silica gel or a specialized resin designed for carbohydrate separation.

- Monitor fractions by TLC or HPLC and pool those containing the pure product.
- Lyophilize the pure fractions to obtain **D-Gluco-2-heptulose** as a solid.

[Click to download full resolution via product page](#)

Workflow for the Representative Synthesis of **D-Gluco-2-heptulose**.

Protocol 2: Analytical Method via HPLC-ELSD


High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and quantification of carbohydrates. For non-UV-absorbing sugars like heptuloses, an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector is required. Hydrophilic Interaction Chromatography (HILIC) is often the preferred separation mode.

Principle: The sample is injected into an HPLC system where it is separated on a HILIC column. The column retains polar analytes like sugars using a hydrophilic stationary phase and a largely organic mobile phase. As the separated components elute from the column, the ELSD nebulizes the mobile phase, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles.

Methodology:

- Sample Preparation:
 - Accurately weigh and dissolve the **D-Gluco-2-heptulose** standard or sample in a diluent, typically a mixture of acetonitrile and water (e.g., 50:50 v/v).
 - Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
 - Prepare a series of calibration standards of known concentrations.
- HPLC-ELSD Conditions:
 - HPLC System: A quaternary or binary HPLC system.
 - Column: A HILIC column suitable for carbohydrate analysis (e.g., an amide- or amine-based stationary phase).
 - Mobile Phase: A gradient of Acetonitrile (A) and Water (B). A typical gradient might start at 80% A, decreasing to 50% A over 15-20 minutes to elute the polar sugars.
 - Flow Rate: 0.8 - 1.2 mL/min.
 - Column Temperature: 30-40 °C.

- Injection Volume: 5-20 μ L.
- Detector: ELSD.
- ELSD Settings: Nebulizer Temperature: 30-40 °C; Evaporator Temperature: 50-70 °C; Gas Flow (Nitrogen): 1.0-1.5 L/min.
- Quantification:
 - Generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the standards.
 - Determine the concentration of **D-Gluco-2-heptulose** in the unknown samples by interpolating their peak areas from the calibration curve.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. books.rsc.org [books.rsc.org]
- 2. Heptose - Wikipedia [en.wikipedia.org]
- 3. D-Gluco-2-heptulose | C7H14O7 | CID 111066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbohydrate Optical Rotation Data [glycodata.org]
- 6. youtube.com [youtube.com]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pancreatic D-cell recognition of D-glucose: studies with D-glucose, D-glyceraldehyde, dihydroxyacetone, D-mannoheptulose, D-fructose, D-galactose, and D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of D-Gluco-2-heptulose]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1606216#physical-and-chemical-properties-of-d-gluco-2-heptulose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com